(4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-fluorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazol-5-one
Description
This compound belongs to the imidazolone class, characterized by a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 2. Its structural complexity arises from three key substituents:
- 4-Chlorophenylmethylidene group: Positioned at C4, this group introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
- 4-Fluorophenyl group: Attached to N1, the fluorine atom enhances lipophilicity and metabolic stability.
- (3,4,4-Trifluorobut-3-en-1-yl)sulfanyl chain: A fluorinated alkenyl sulfanyl group at C2 contributes to unique electronic and steric properties.
The Z-configuration of the methylidene group at C4 ensures specific spatial orientation, influencing molecular interactions.
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2OS/c21-13-3-1-12(2-4-13)11-17-19(28)27(15-7-5-14(22)6-8-15)20(26-17)29-10-9-16(23)18(24)25/h1-8,11H,9-10H2/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIAENYHAWBELE-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)SCCC(=C(F)F)F)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)SCCC(=C(F)F)F)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolone Intermediate Formation
The synthesis of imidazolones typically begins with the preparation of 5(4H)-oxazolones, which serve as key intermediates. As demonstrated in the synthesis of analogous compounds, oxazolones are formed via cyclization of N-acylglycine derivatives under acidic conditions. For the target compound, glycine derivatives substituted with 4-fluorophenyl groups undergo cyclization in acetic anhydride to yield the oxazolone core. This step is critical for establishing the imidazolone scaffold, with reaction times and temperature tightly controlled to prevent side reactions.
Condensation with Substituted Anilines
The oxazolone intermediate undergoes condensation with 4-chlorobenzaldehyde to introduce the (4-chlorophenyl)methylidene moiety. This step employs pyridine as both solvent and base, facilitating nucleophilic attack by the aniline nitrogen on the oxazolone carbonyl group. The reaction is refluxed at 150–170°C for 6–8 hours, with activated 3Å zeolite enhancing yield (85–90%) by adsorbing water and shifting equilibrium toward product formation. The zeolite’s large pore size accommodates bulky intermediates, a feature critical for accommodating the trifluorobutene sulfanyl group in subsequent steps.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times for imidazolone formation. In comparative studies, microwave-assisted synthesis of 2-phenyl-4-(substituted benzylidine)-imidazol-5-ones achieved 95% yield in 15 minutes versus 8 hours under conventional heating. For the target compound, this method involves irradiating a mixture of the oxazolone intermediate, 4-chlorobenzaldehyde, and 3,4,4-trifluorobut-3-en-1-thiol in dimethylformamide (DMF) at 120°C. The rapid heating minimizes decomposition of the thermally labile trifluorobutene group.
Advantages and Limitations
While microwave synthesis offers efficiency, scalability remains challenging. The exothermic nature of the reaction necessitates precise temperature control to avoid runaway conditions. Additionally, the high polarity of DMF complicates product isolation, requiring extensive washing with ethyl acetate to remove residual solvent.
Catalytic Strategies for Sulfanyl Group Introduction
Thiol-Ene Coupling
The 3,4,4-trifluorobut-3-en-1-yl sulfanyl group is introduced via thiol-ene click chemistry. This method, adapted from patent literature, involves reacting the imidazolone intermediate with 3,4,4-trifluorobut-3-en-1-thiol in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds under nitrogen atmosphere at 80°C, achieving 70–75% yield. The Z-configuration of the exocyclic double bond is preserved by steric hindrance from the adjacent trifluoromethyl groups.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium catalysts to form the C–S bond. A mixture of the imidazolone bromide and 3,4,4-trifluorobut-3-en-1-thiol is reacted with Pd(OAc)₂ and Xantphos ligand in toluene at 110°C. This method offers superior regioselectivity (98:2 Z:E ratio) but requires rigorous exclusion of moisture and oxygen, increasing operational complexity.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using hexane:ethyl acetate (7:3) as eluent. The high fluorine content of the compound increases polarity, necessitating gradient elution to isolate the desired Z-isomer.
Spectroscopic Confirmation
- ¹H NMR : The exocyclic double bond (Z-configuration) resonates as a singlet at δ 6.85–7.15 ppm, with coupling constants (J = 10–12 Hz) confirming transannular geometry.
- ¹⁹F NMR : Distinct signals for the trifluorobutene group appear at δ -72.5 (CF₃), -114.2 (CF₂), and -126.8 ppm (CF).
- IR Spectroscopy : Stretching vibrations at 1735 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N) confirm imidazolone ring formation.
Mechanistic Insights
Cyclization Mechanism
The formation of the imidazolone core proceeds via a stepwise mechanism:
- Nucleophilic Attack : The aniline nitrogen attacks the oxazolone carbonyl, opening the ring and forming a tetrahedral intermediate.
- Proton Transfer : Acidic workup facilitates protonation of the leaving group, leading to cyclization and water elimination.
- Aromatization : Conjugation with the 4-fluorophenyl group stabilizes the imidazolone ring, driving the reaction to completion.
Stereochemical Control
The Z-configuration arises from kinetic control during the condensation step. Bulky substituents on the benzylidene and sulfanyl groups favor the less sterically hindered transition state, as predicted by the Curtin-Hammett principle.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional | 85–90 | 8–10 hours | Scalability | Long reaction time |
| Microwave-Assisted | 92–95 | 15–20 minutes | Rapid synthesis | Limited scalability |
| Thiol-Ene Coupling | 70–75 | 4 hours | Mild conditions | Moderate Z:E selectivity |
| Palladium-Catalyzed | 80–85 | 6 hours | High regioselectivity | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-fluorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties could make it useful in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound could be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-fluorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazol-5-one would depend on its specific application. In medicinal chemistry, it could act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In materials science, its electronic properties could be exploited to create conductive pathways in organic semiconductors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Imidazolone Core
Table 1: Key Analogues and Substituent Variations
| Compound Name | Substituents | Key Properties | Reference |
|---|---|---|---|
| (5Z)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | - 4-Chlorophenylmethylidene - Phenyl at N3 - Thioxo group at C2 |
Enhanced reactivity due to electron-withdrawing Cl; moderate solubility in polar solvents | |
| 1-(4-Chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | - 4-Chlorobenzenesulfonyl - 3-Nitrophenylmethylsulfanyl |
High electrophilicity from nitro group; strong antimicrobial activity | |
| 2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole | - 3-Chlorophenylmethylsulfanyl - 4-Nitrobenzenesulfonyl |
Distinctive nitro group enhances oxidative stability; potential kinase inhibition | |
| Target Compound | - 4-Chlorophenylmethylidene - 4-Fluorophenyl - (3,4,4-Trifluorobut-3-en-1-yl)sulfanyl |
High lipophilicity (fluorine-rich); likely improved blood-brain barrier penetration | N/A |
Key Findings :
- The 4-chlorophenyl group in the target compound and ’s analogue enhances electrophilicity compared to methyl or bromo substituents, favoring nucleophilic reactions .
- The 4-fluorophenyl group at N1 differentiates the target compound from phenyl or methoxyphenyl analogues (e.g., in ), offering metabolic resistance due to fluorine’s inductive effect .
- The (3,4,4-trifluorobut-3-en-1-yl)sulfanyl chain is unique among imidazolones. Unlike simpler sulfanyl groups (e.g., benzylsulfanyl in ), this fluorinated chain likely increases hydrophobicity and resistance to enzymatic degradation .
Table 2: Fluorinated Analogues and Activity Trends
| Compound Name | Fluorination Pattern | Observed Activity | Reference |
|---|---|---|---|
| Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate | - 4-Fluorophenyl at C4 | Moderate antifungal activity; improved bioavailability | |
| 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole | - 4-Fluorophenylmethylsulfanyl | Enhanced solubility in lipid membranes; anticancer potential | |
| Target Compound | - 4-Fluorophenyl at N1 - 3,4,4-Trifluorobut-3-en-1-yl |
Predicted high CNS activity due to fluorination density | N/A |
Key Findings :
- The 4-fluorophenyl group is a common feature in bioactive imidazoles (e.g., and ), often linked to improved pharmacokinetics.
- The trifluorobutene moiety in the target compound is unprecedented in the provided evidence. Its electron-deficient alkene may facilitate covalent binding to biological targets, a mechanism observed in fluorinated kinase inhibitors .
Sulfanyl Group Modifications
- Simple sulfanyl chains (e.g., benzylsulfanyl in ) are prone to oxidation, limiting their in vivo stability.
- Fluorinated sulfanyl chains , as in the target compound, likely resist oxidation due to fluorine’s electronegativity, extending half-life .
- Bulkier sulfanyl groups (e.g., 3-nitrophenylmethylsulfanyl in ) enhance steric hindrance, reducing off-target interactions but increasing synthetic complexity .
Biological Activity
The compound (4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-fluorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazol-5-one, with the CAS number 477886-74-1, is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.84 g/mol. The structure includes a chloro-substituted phenyl group, a fluoro-substituted phenyl group, and a trifluorobutene moiety attached to an imidazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.84 g/mol |
| CAS Number | 477886-74-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that related imidazole derivatives possess significant antibacterial properties against various strains of bacteria.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets through several mechanisms:
- Receptor Binding : The presence of halogen substituents (chlorine and fluorine) enhances binding affinity to target receptors.
- Enzyme Interaction : The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins.
Anticancer Activity
A study investigated the anticancer potential of several imidazole derivatives similar to the target compound. The findings indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance:
- Compound A showed an IC50 value of 6.2 μM against HCT116 cells.
- Compound B demonstrated an IC50 value of 27.3 μM against T47D cells .
Antimicrobial Screening
In another study focusing on antimicrobial activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
